

Technical Guide: Physicochemical Profiling & Reactivity of Substituted Benzofuranones

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3,3,5-trimethyl-2-benzofuran-1(3H)-one
CAS No.: 16225-06-2
Cat. No.: B488316

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Executive Summary & Structural Architecture

Substituted benzofuran-2(3H)-ones (often referred to as benzofuranones or lactones) represent a critical class of heterocyclic scaffolds in both polymer stabilization and medicinal chemistry. Unlike their aromatic benzofuran counterparts, these compounds possess a non-aromatic furanone ring, characterized by a reactive methine center at the C3 position and a lactone carbonyl at C2.

This guide focuses on the 3-aryl-benzofuran-2-one subclass, exemplified by the industrial standard HP-136 (5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one). These molecules function as "carbon-centered" radical scavengers, a distinct mechanism from the "oxygen-centered" scavenging of hindered phenols.

Structural Dynamics: Keto-Enol Tautomerism

The reactivity of benzofuranones is governed by the equilibrium between the lactone (keto) form and the benzofuran (enol) form.

- **Lactone Form (Dominant):** In solid state and non-polar solvents, the equilibrium heavily favors the lactone. This preserves the sp^3 hybridization at C3, which is essential for its H-atom donor capability.
- **Enol Form (Transient):** Stabilization of the enol form can occur via specific substitution (e.g., electron-withdrawing groups at C3) or in polar protic solvents, but this generally diminishes antioxidant efficacy.

Physical Properties Profile

The physical characteristics of substituted benzofuranones are dictated by the steric bulk of substituents (tert-butyl groups) and the electronic nature of the C3-aryl moiety.

Key Physicochemical Data (Case Study: HP-136)

The following table summarizes the benchmark properties for high-performance benzofuranone stabilizers.

Property	Specification (HP-136 Standard)	Technical Significance
CAS Number	164391-52-0 / 181314-48-7	Identity verification for regulatory compliance.
Molecular Formula	C ₂₄ H ₃₀ O ₂ (MW: 350.5 g/mol)	Balance between volatility and migration resistance.
Melting Point	130 – 135 °C	Critical for melt-processing; must melt before polymer degradation but remain solid during storage.
Appearance	White crystalline powder	Color stability is vital; yellowing indicates oxidation (quinone methide formation).
Solubility	Soluble: Toluene, Acetone, Chloroform Insoluble: Water	Hydrophobicity ensures compatibility with polyolefins (PP, PE) and prevents leaching.
pKa (C3-H)	~18-20 (Estimated in DMSO)	Indicates weak acidity; deprotonation requires strong bases, ensuring stability under neutral processing conditions.

Spectral Fingerprinting

Accurate identification requires analyzing specific vibrational and magnetic resonance signatures.

- Infrared Spectroscopy (FT-IR):
 - C=O Stretching: A characteristic doublet or split peak is often observed between 1790–1810 cm⁻¹ (lactone carbonyl). Note: In some highly conjugated derivatives, Fermi resonance can shift this to 1640–1660 cm⁻¹.
 - C-H Stretching: Strong aliphatic bands at 2950–2850 cm⁻¹ due to the tert-butyl groups.

- Nuclear Magnetic Resonance ($^1\text{H-NMR}$ in CDCl_3):
 - C3-Methine Proton: A diagnostic singlet or singlet-like peak typically found at δ 4.5 – 5.0 ppm. The integration of this proton is the primary metric for assessing purity; loss of this signal indicates oxidation to the radical or dimer.
 - Aromatic Protons: Distinct patterns depending on the 5,7-substitution (e.g., meta-coupling $J \sim 2$ Hz for 5,7-di-tert-butyl protons).

Chemical Reactivity & Mechanisms

Mechanism of Action: Carbon-Centered Radical Scavenging

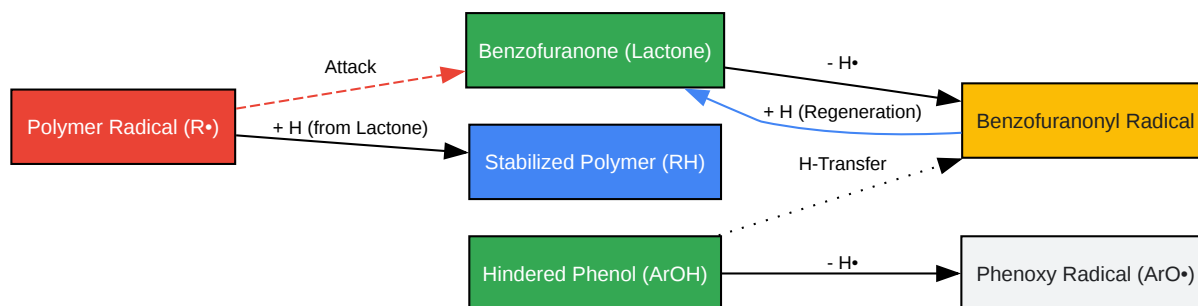
The primary utility of 3-aryl-benzofuranones lies in their ability to donate the H-atom at C3 to alkyl radicals (

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This is a kinetic advantage over phenolic antioxidants, which primarily trap peroxy radicals (

).

The Synergistic Redox Cycle: Benzofuranones are often used with phenols (e.g., Irganox 1010). The benzofuranone sacrifices itself to save the polymer, and the phenol can regenerate the benzofuranone, creating a robust stabilization loop.



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Figure 1: The H-atom transfer (HAT) mechanism. The benzofuranone intercepts the alkyl radical ($\text{R}\cdot$) immediately upon formation (e.g., during shear stress in extruders), preventing the

formation of peroxy radicals.

Hydrolytic Instability

While thermally stable, the lactone ring is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of strong nucleophiles.

- Reaction: Nucleophilic attack at the carbonyl carbon

Ring opening

Formation of a substituted 2-hydroxyphenylacetic acid derivative.

- Prevention: In formulation, avoid mixing with highly basic amines or hydrotalcites without compatibility testing.

Experimental Protocols

Protocol: Synthesis of 3-Aryl-benzofuran-2-ones via Friedel-Crafts Alkylation

This method is preferred for its scalability and the availability of starting materials (phenols and mandelic acid derivatives).

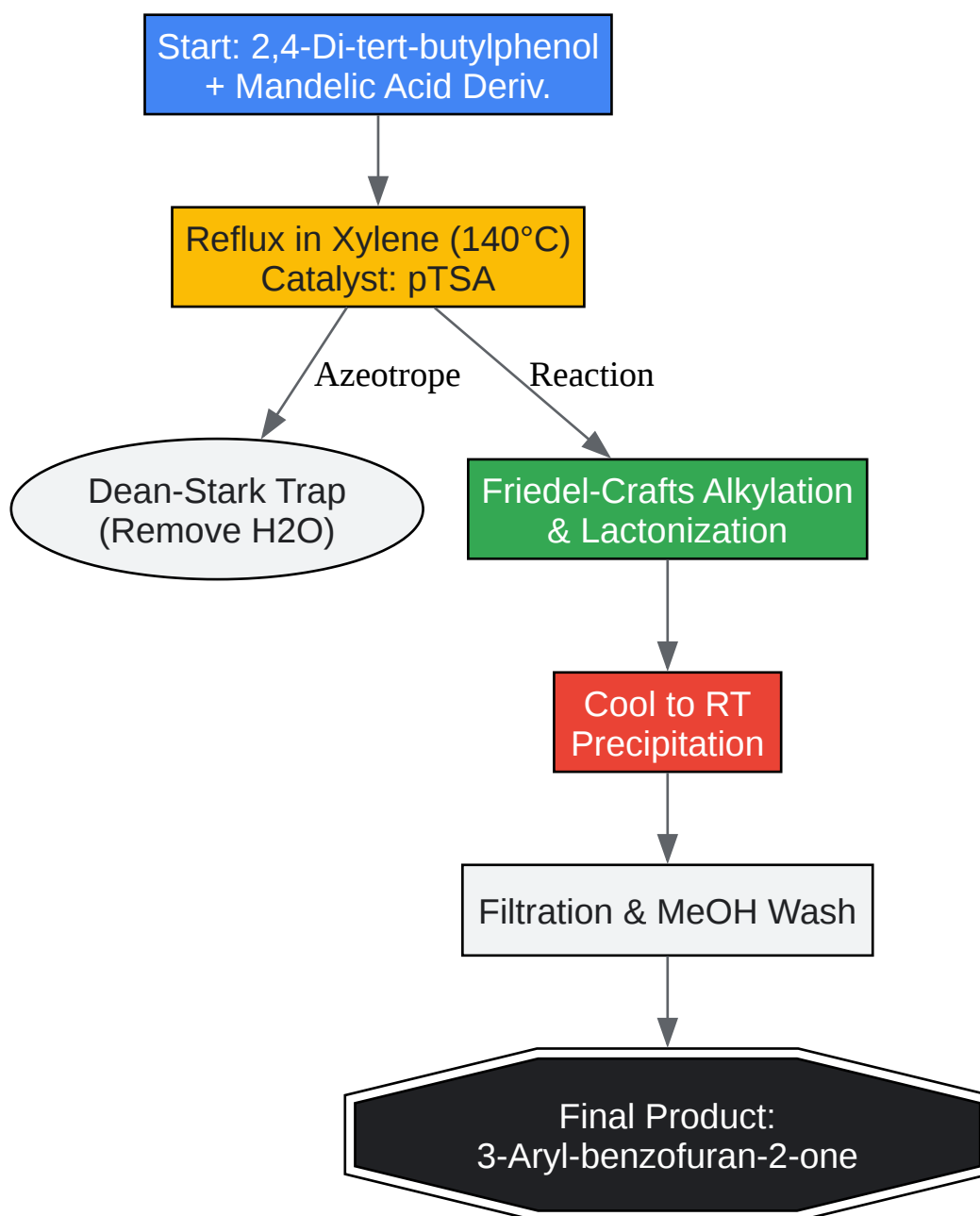
Reagents:

- 2,4-Di-tert-butylphenol (1.0 eq)
- Mandelic acid derivative (e.g., 3,4-dimethylmandelic acid) (1.1 eq)
- Catalyst:
 - Toluenesulfonic acid (pTSA) or Methanesulfonic acid (0.1 eq)
- Solvent: Xylene or Dichlorobenzene (High boiling point required).

Step-by-Step Workflow:

- Condensation Setup: Charge a 3-neck round-bottom flask with the phenol, mandelic acid derivative, and solvent. Equip with a Dean-Stark trap and reflux condenser.

- Causality: The Dean-Stark trap is critical to continuously remove water. The reaction is an equilibrium; removing water drives the condensation and subsequent lactonization to completion (Le Chatelier's principle).
- Thermal Cyclization: Heat the mixture to reflux (approx. 140–160 °C) for 4–6 hours.
 - Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol spot and the appearance of a less polar, UV-active spot (Lactone).
- Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
 - Purification: Filter the precipitate. Wash with cold methanol (removes unreacted phenol and colored byproducts). Recrystallize from heptane/toluene if necessary to achieve the >98% purity required for analytical standards.



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Figure 2: One-pot synthesis workflow via acid-catalyzed condensation. Continuous water removal is the rate-determining factor for high yield.

Protocol: Spectroscopic Validation (NMR)

To confirm the structure and purity of the synthesized benzofuranone.

- Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL of CDCl₃ (Deuterated Chloroform).

- Note: Avoid DMSO-d6 if possible, as it can promote enolization or interact with the lactone, complicating the integration.
- Acquisition: Acquire a standard ^1H spectrum (minimum 16 scans).
- Analysis:
 - Set the TMS peak to 0.00 ppm.
 - Target Signal: Locate the singlet at 4.7–5.0 ppm.
 - Integration Check: Integrate this singlet against the aromatic protons (e.g., the 5,7-di-tert-butyl signals). The ratio must be exactly 1:2 (methine : aromatic protons on the benzofuran ring). A lower ratio implies oxidation (loss of H).

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